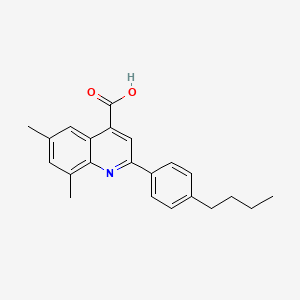

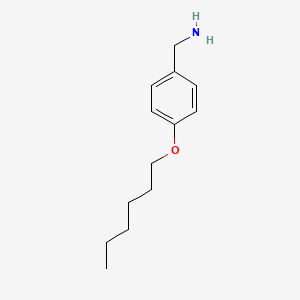

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

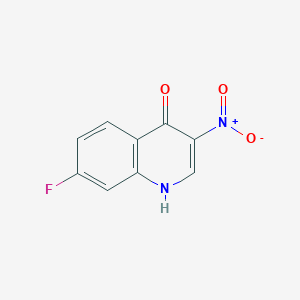

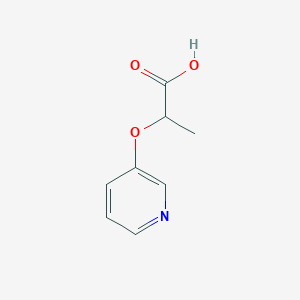

The compound "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is a derivative of quinoline-4-carboxylic acid, which is a scaffold found in various compounds with potential biological activities. The quinoline ring system is a common feature in many pharmacologically active compounds, and modifications on this system can lead to a variety of biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the condensation and cyclization of benzaldehyde, pyruvic acid, and m-chloroaniline in the presence of absolute ethanol, as described in the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives . Although the specific synthesis of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving the use of butylphenyl and dimethyl groups as substituents in the reaction scheme.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized by spectroscopy and X-ray crystallographic analysis, as demonstrated in the study of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid . The crystal structure of such compounds often reveals stabilizing interactions, such as aromatic π-stacking and hydrogen bonding, which could also be expected in the case of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid".

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including conjugate addition and cyclization, to form new compounds with different substituents on the quinoline ring system . The presence of a carboxylic acid group in the compound suggests that it could participate in reactions typical for carboxylic acids, such as esterification or amide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of substituents like alkyl or aryl groups can affect the compound's solubility, melting point, and reactivity . The presence of a carboxylic acid group contributes to the compound's acidity and its ability to form salts and esters. The specific properties of "2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid" would need to be determined experimentally, but they are likely to be consistent with the behaviors observed in similar quinoline carboxylic acids.

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Reference Standards

- Field : Pharmaceutical Industry .

- Application : Compounds similar to “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” are used as reference standards for pharmaceutical testing .

- Method : These reference standards are used in analytical development, method validation, and stability and release testing .

- Results : The use of these standards helps to ensure the creation of safer medicines .

-

Photoredox Catalyzed Protodeboronation

- Field : Organic Chemistry .

- Application : Photoredox catalyzed protodeboronation is a process that involves the removal of a boron group from an organic molecule .

- Method : The reaction involves the use of a photoredox catalyst, which is activated by light to initiate the reaction .

- Results : This method can be used to selectively remove boron groups from complex molecules, which can be useful in the synthesis of complex organic compounds .

-

Impurity Reference Materials

- Field : Pharmaceutical Industry .

- Application : Compounds similar to “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” are used as impurity reference materials in the pharmaceutical industry .

- Method : These reference materials are used to identify and quantify impurities in pharmaceutical products .

- Results : The use of these standards helps to ensure the quality and safety of pharmaceutical products .

- Photoredox Catalyzed Protodeboronation

- Field : Organic Chemistry .

- Application : Photoredox catalyzed protodeboronation is a process that involves the removal of a boron group from an organic molecule .

- Method : The reaction involves the use of a photoredox catalyst, which is activated by light to initiate the reaction .

- Results : This method can be used to selectively remove boron groups from complex molecules, which can be useful in the synthesis of complex organic compounds .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h7-13H,4-6H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFXNTUGVSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoethyl)(ethyl)amino]ethan-1-ol](/img/structure/B1344310.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344325.png)